Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate

Description

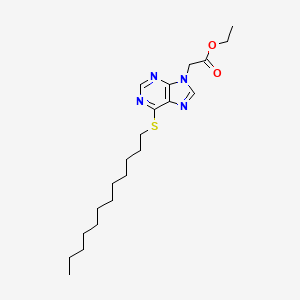

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is a purine-derived compound featuring a dodecylthioether (C₁₂H₂₅S-) substituent at the 6-position of the purine ring and an ethyl acetate group at the 9-position. The dodecyl chain confers significant lipophilicity, which may influence membrane permeability and bioavailability .

Properties

CAS No. |

646509-70-8 |

|---|---|

Molecular Formula |

C21H34N4O2S |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate |

InChI |

InChI=1S/C21H34N4O2S/c1-3-5-6-7-8-9-10-11-12-13-14-28-21-19-20(22-16-23-21)25(17-24-19)15-18(26)27-4-2/h16-17H,3-15H2,1-2H3 |

InChI Key |

FKSJHUBCQPBCIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

Catalysts: Sulfuric acid or hydrochloric acid

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

Raw Materials: Carboxylic acid, ethanol, and a catalyst

Reaction Conditions: Controlled temperature and pressure

Purification: Distillation and recrystallization to obtain the pure ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water

Reduction: Lithium aluminum hydride, dry ether

Substitution: Nucleophiles like amines or thiols, appropriate solvents

Major Products

Hydrolysis: Carboxylic acid and ethanol

Reduction: Alcohol

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the purine base can form hydrogen bonds with nucleic acids or enzymes. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Alkyl Chain Length : The dodecyl and decyl analogs (C₁₂ vs. C₁₀) differ in lipophilicity, with longer chains likely increasing logP values and tissue retention. This could enhance pharmacokinetic profiles but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : The 4-chlorophenylsulfanyl analog introduces aromaticity, enabling π-π interactions with biological targets (e.g., enzyme active sites). This contrasts with the aliphatic dodecyl group, which may favor hydrophobic binding pockets .

- Functional Group Variations: The methylthio (CH₃S-) and amino (-NH₂) substituents demonstrate how electronic properties influence reactivity. Methylthio groups are electron-rich, while amino groups enhance hydrogen-bond donor capacity, impacting solubility and target affinity .

Biological Activity

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the findings related to its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data and research studies.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₂₅N₄O₂S

- Molecular Weight : 373.48 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits moderate activity against various pathogens.

| Pathogen | Activity |

|---|---|

| Klebsiella pneumoniae | Moderate |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

| Shigella flexneri | Moderate |

| Bacillus subtilis | Moderate |

The compound's efficacy against these pathogens suggests its potential use in developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study focusing on various fungal isolates found that the compound effectively inhibited the growth of several pathogenic fungi.

| Fungal Pathogen | Inhibition Percentage |

|---|---|

| Sclerotium rolfsii | 47.2% |

| Cercospora canescens | 59.4% |

| Fusarium sambucinum | 64.1% |

These findings indicate that this compound could be a valuable candidate for antifungal drug development, particularly in agricultural applications.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on human breast adenocarcinoma (MCF-7) cells revealed significant cytotoxic effects.

- IC50 Value : 102.01 μg/mL

- Apoptosis Induction :

- Early Apoptosis: 17.3%

- Late Apoptosis: 26.43%

- Necrosis: 3.16%

These results suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis, making it a promising candidate for further research in cancer therapeutics.

Study on Antimicrobial Properties

A comprehensive study conducted on various isolates of Aspergillus niger demonstrated the antimicrobial efficacy of ethyl acetate extracts containing the compound. The study utilized GC-MS analysis to identify bioactive components and confirmed the presence of this compound among other active metabolites.

Cancer Cell Line Study

Another significant study focused on the effects of this compound on MCF-7 cells, employing flow cytometry to analyze cell death mechanisms. The findings indicated a clear pattern of apoptosis induction, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.